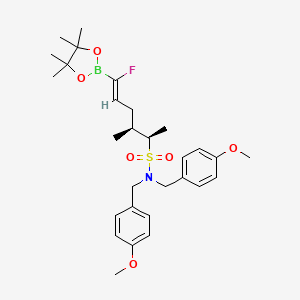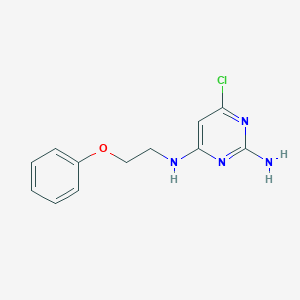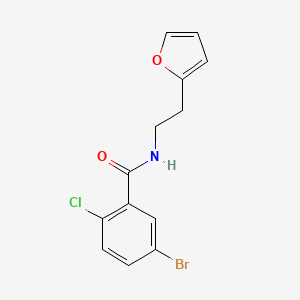
Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate is an organoselenium compound with the molecular formula C14H23O7PSe and a molecular weight of 413.26 g/mol . This compound is characterized by the presence of a seleninyl group attached to a trimethoxyphenyl ring, which is further linked to a phosphonate ester. The unique combination of selenium and phosphonate functionalities makes this compound of interest in various fields of research.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The seleninyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction of the seleninyl group can yield selenide compounds.
Substitution: The phosphonate ester can undergo nucleophilic substitution reactions, leading to the formation of different phosphonate derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research into the compound’s potential as an antioxidant and its role in redox biology is ongoing.
Wirkmechanismus
The mechanism by which Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate exerts its effects involves the interaction of the seleninyl group with various molecular targets. Selenium is known to participate in redox reactions, influencing cellular oxidative stress levels. The phosphonate group can interact with enzymes and proteins, potentially affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate can be compared with other organoselenium and phosphonate compounds:
Diethyl selenophosphonate: Lacks the trimethoxyphenyl group, making it less complex.
Trimethoxyphenyl selenide: Does not contain the phosphonate ester, limiting its reactivity in certain reactions.
Diethyl phosphonate: Lacks the selenium component, reducing its potential in redox biology.
The uniqueness of this compound lies in its combined selenium and phosphonate functionalities, offering a broader range of reactivity and applications .
Eigenschaften
Molekularformel |
C14H23O7PSe |
|---|---|
Molekulargewicht |
413.27 g/mol |
IUPAC-Name |
5-(diethoxyphosphorylmethylseleninyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C14H23O7PSe/c1-6-20-22(15,21-7-2)10-23(16)11-8-12(17-3)14(19-5)13(9-11)18-4/h8-9H,6-7,10H2,1-5H3 |
InChI-Schlüssel |
UEJBLOIEBHNFFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C[Se](=O)C1=CC(=C(C(=C1)OC)OC)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


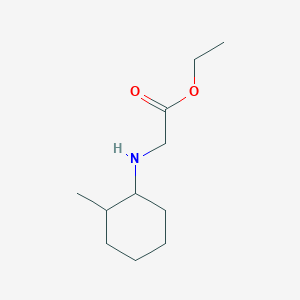




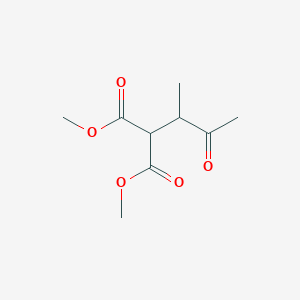
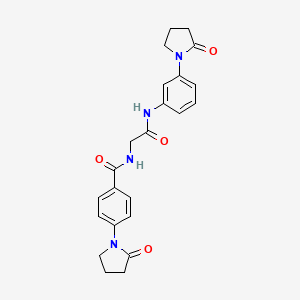

![7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B14910018.png)
